molecular formula C18H21NO3 B5661851 2-(4-methylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide

2-(4-methylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide

Cat. No.: B5661851
M. Wt: 299.4 g/mol
InChI Key: OMQTVICDHRXILY-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylphenol and 4-propan-2-yloxyaniline.

    Formation of Intermediate: 4-methylphenol is reacted with chloroacetyl chloride to form 2-(4-methylphenoxy)acetyl chloride.

    Amidation Reaction: The intermediate is then reacted with 4-propan-2-yloxyaniline in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and propan-2-yloxy groups can be oxidized under strong oxidizing conditions.

    Reduction: The acetamide group can be reduced to an amine under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products may include halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a potential ligand for studying protein interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a specialty chemical.

Mechanism of Action

The mechanism by which 2-(4-methylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenoxy)acetamide: Lacks the propan-2-yloxy group.

    N-(4-propan-2-yloxyphenyl)acetamide: Lacks the 4-methylphenoxy group.

Uniqueness

2-(4-methylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide is unique due to the presence of both the 4-methylphenoxy and propan-2-yloxy groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-methylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-13(2)22-17-10-6-15(7-11-17)19-18(20)12-21-16-8-4-14(3)5-9-16/h4-11,13H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQTVICDHRXILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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